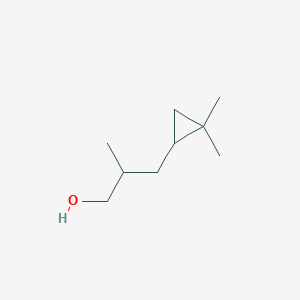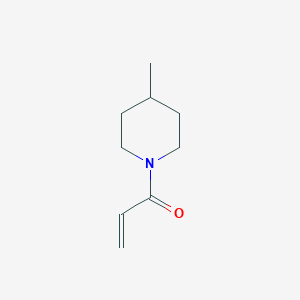
(2E)-4-(4-chlorophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(4-chlorophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C18H13ClN4S and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Characterization
Organic synthesis often explores the stability and reactivity of novel compounds. For example, studies on iminoethenethiones, which share structural motifs with the compound , have provided insights into their stability and potential as intermediates in organic synthesis. These molecules are stable on the microsecond time scale in mass spectrometry experiments and have been characterized through ab initio calculations, suggesting a singlet ground state and a high barrier to dissociation, indicating potential utility in synthetic pathways (Flammang et al., 1994). Similarly, the synthesis and characterization of thiazole and thiadiazole derivatives have been pursued for their biological activities, demonstrating the versatility of thiazole compounds in contributing to potential therapeutic agents (Akbari et al., 2008).
Materials Science and Corrosion Inhibition
In materials science, thiazole derivatives have been examined for their corrosion inhibition performance on metals, highlighting the practical applications of these compounds in protecting against corrosion. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of certain thiazole derivatives, demonstrating their effectiveness in this domain (Kaya et al., 2016).
Chemical Sensing
In the realm of chemical sensing, the structural features of thiazole and related compounds have been utilized to develop selective sensors. A notable application is in the detection of cyanide ions in aqueous solutions, where the compound undergoes a detectable change in the presence of CN− ions, showcasing the potential of thiazole derivatives in environmental monitoring and safety (Sun et al., 2016).
Propriétés
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-3-2-4-15(9-12)22-23-16(10-20)18-21-17(11-24-18)13-5-7-14(19)8-6-13/h2-9,11,22H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIATDAZVOPESK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)


![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)


![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)
